molecular formula C16H20N2OS B7555732 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

Cat. No. B7555732
M. Wt: 288.4 g/mol
InChI Key: ZLTMVZTWDGEDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of thiazole compounds, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole is not fully understood. However, some studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, one study found that the compound inhibited the activity of the NF-kappaB pathway, which is involved in inflammation and cancer. Another study found that the compound activated the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
Research on 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole has shown that the compound can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, the compound has been shown to have antioxidant activity and to increase the expression of genes involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole in lab experiments is that it has been shown to exhibit a range of biological activities, making it a potentially useful compound for studying various diseases and biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole. One possible direction is to further investigate the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study the compound's pharmacokinetics and pharmacodynamics, which could help to optimize its use as a therapeutic agent. Additionally, further research could explore the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and diabetes. Finally, future research could investigate the structure-activity relationship of thiazole compounds, which could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole has been described in a few research articles. One such method involves the reaction of 4-(4-ethoxyphenyl)-2-piperidin-4-ylthiocarbonyl chloride with potassium thiocyanate in the presence of triethylamine. The resulting product is then purified using column chromatography. Another synthesis method involves the reaction of 4-(4-ethoxyphenyl)-2-piperidin-4-ylthiocyanate with 2-mercaptoethanol in the presence of sodium hydroxide.

Scientific Research Applications

Research on 4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole has primarily focused on its potential as a therapeutic agent for various diseases. For example, one study found that the compound exhibited anti-inflammatory activity in vitro and in vivo, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that the compound had anticancer activity against human breast cancer cells, indicating that it could be used as an anticancer agent. Additionally, the compound has been studied for its potential as a neuroprotective agent, as it was found to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

4-(4-ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-19-14-5-3-12(4-6-14)15-11-20-16(18-15)13-7-9-17-10-8-13/h3-6,11,13,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMVZTWDGEDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

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